molecular formula C26H27N5O3 B11270757 5-(2-Methoxyethyl)-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]pyridin-3-one

5-(2-Methoxyethyl)-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]pyridin-3-one

Cat. No.: B11270757
M. Wt: 457.5 g/mol
InChI Key: SDFPAVOGBNCUFT-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]pyridin-3-one is a complex organic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-C]pyridin-3-one core, substituted with various functional groups such as methoxyethyl, phenyl, and phenylpiperazine. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethyl)-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]pyridin-3-one typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyrazolo[4,3-C]pyridin-3-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxyethyl Group: This is achieved through alkylation reactions using methoxyethyl halides.

    Phenyl Substitution: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Phenylpiperazine Moiety: This step involves the coupling of phenylpiperazine with the core structure using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

5-(2-Methoxyethyl)-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]pyridin-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethyl)-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-C]pyridin-3-one
  • 5-(2-Methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-C]pyridin-3-one

Uniqueness

Compared to similar compounds, 5-(2-Methoxyethyl)-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]pyridin-3-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenylpiperazine moiety, in particular, may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

5-(2-methoxyethyl)-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C26H27N5O3/c1-34-17-16-28-18-22(24-23(19-28)26(33)31(27-24)21-10-6-3-7-11-21)25(32)30-14-12-29(13-15-30)20-8-4-2-5-9-20/h2-11,18-19H,12-17H2,1H3

InChI Key

SDFPAVOGBNCUFT-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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